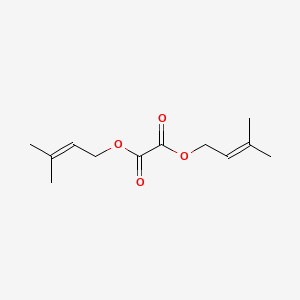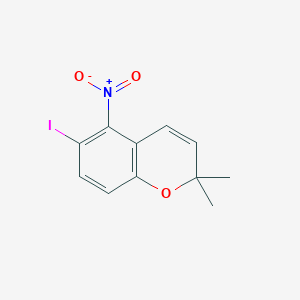
(1R)-1-(3-Hydroxyphenyl)ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Hydroxyphenyl)ethyl butanoate: is an organic compound classified as an ester Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Hydrolysis: 3-Hydroxyphenyl ethanol and butanoic acid.
Reduction: 3-Hydroxyphenyl ethanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: (1R)-1-(3-Hydroxyphenyl)ethyl butanoate can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the fragrance and flavor industry, this compound can be used to impart specific scents or tastes to products.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate involves its hydrolysis to release the active components, 3-Hydroxyphenyl ethanol and butanoic acid. These products can then interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyphenyl group may play a role in binding to specific sites, influencing the compound’s activity .
Comparación Con Compuestos Similares
Ethyl butanoate: Known for its fruity aroma, commonly used in flavorings.
Methyl butanoate: Another ester with a pleasant smell, used in perfumes and flavorings.
Isopropyl butanoate: Used in the fragrance industry for its distinct scent.
Uniqueness: This structural feature distinguishes it from simpler esters like ethyl butanoate and methyl butanoate .
Propiedades
Número CAS |
490031-21-5 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[(1R)-1-(3-hydroxyphenyl)ethyl] butanoate |
InChI |
InChI=1S/C12H16O3/c1-3-5-12(14)15-9(2)10-6-4-7-11(13)8-10/h4,6-9,13H,3,5H2,1-2H3/t9-/m1/s1 |
Clave InChI |
XYUGHDKPANSXKV-SECBINFHSA-N |
SMILES isomérico |
CCCC(=O)O[C@H](C)C1=CC(=CC=C1)O |
SMILES canónico |
CCCC(=O)OC(C)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)

![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)

![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)

![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)




